

Spectroscopic Profile of (4-Phenylphenyl) benzoate: A Technical Guide

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Compound of Interest

Compound Name: (4-Phenylphenyl) benzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(4-Phenylphenyl) benzoate** (also known as 4-biphenylbenzoate). Due to the limited availability of published experimental spectra for this specific compound, this document combines available mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics based on its chemical structure and data from analogous compounds. Detailed, generalized experimental protocols for obtaining such spectra are also provided.

Core Spectroscopic Data

The following tables summarize the available and predicted quantitative data for **(4-Phenylphenyl) benzoate**.

Table 1: Mass Spectrometry Data for (4-Phenylphenyl) benzoate

Parameter	Value
Molecular Formula	C ₁₉ H ₁₄ O ₂
Molecular Weight	274.31 g/mol
Major Fragments (m/z)	274 (M ⁺), 169, 139, 105 (base peak), 77, 51

Note: The mass spectrometry data is based on publicly available information.

Table 2: Predicted ^1H NMR Spectral Data for (4-Phenylphenyl) benzoate

Chemical Shift (δ , ppm)	Multiplicity	Assignment
8.22 - 8.18	Doublet	Protons ortho to the carbonyl group
7.68 - 7.62	Triplet	Proton para to the carbonyl group
7.55 - 7.45	Triplet	Protons meta to the carbonyl group
7.65 - 7.58	Doublet	Protons on the second phenyl ring (ortho)
7.48 - 7.40	Triplet	Protons on the second phenyl ring (meta)
7.38 - 7.32	Triplet	Proton on the second phenyl ring (para)
7.25 - 7.18	Doublet	Protons ortho to the ester oxygen

Note: These are predicted chemical shifts based on the structure of (4-Phenylphenyl) benzoate and known values for similar aromatic esters. Actual experimental values may vary.

Table 3: Predicted ^{13}C NMR Spectral Data for (4-Phenylphenyl) benzoate

Chemical Shift (δ , ppm)	Assignment
~165	Carbonyl carbon (C=O)
~151	Carbon attached to the ester oxygen
~141	Quaternary carbon of the biphenyl group
~138	Quaternary carbon of the biphenyl group
~134	CH para to the carbonyl group
~130	CH ortho to the carbonyl group
~129	CH meta to the carbonyl group
~129	CH on the second phenyl ring
~128	CH on the second phenyl ring
~127	CH on the second phenyl ring
~122	CH ortho to the ester oxygen

Note: These are predicted chemical shifts based on the structure of **(4-Phenylphenyl) benzoate** and known values for similar aromatic esters. Actual experimental values may vary.

Table 4: Predicted Infrared (IR) Spectroscopy Data for (4-Phenylphenyl) benzoate

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	C-H stretch (aromatic)
1735 - 1715	Strong	C=O stretch (ester)
1600 - 1450	Medium	C=C stretch (aromatic rings)
1270 - 1200	Strong	C-O stretch (ester, asymmetric)
1150 - 1000	Medium	C-O stretch (ester, symmetric)
850 - 750	Strong	C-H out-of-plane bend (aromatic substitution)

Note: These are predicted absorption bands based on the functional groups present in **(4-Phenylphenyl) benzoate**.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **(4-Phenylphenyl) benzoate** for ¹H NMR or 20-50 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
 - Transfer the solution to a clean 5 mm NMR tube.
 - If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
- Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum.
- For ^{13}C NMR, use a proton-decoupled pulse sequence and acquire the spectrum. A greater number of scans will be necessary due to the lower natural abundance of the ^{13}C isotope.

- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum and perform baseline correction.
 - Calibrate the chemical shift axis using the internal standard or the residual solvent peak.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of **(4-Phenylphenyl) benzoate** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the IR spectrum of the sample.

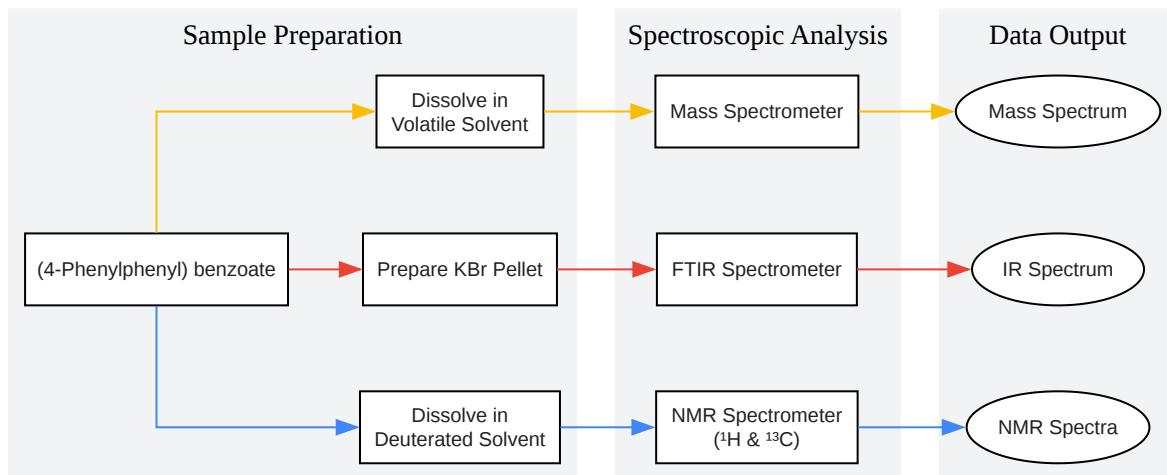
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the significant absorption bands.

Mass Spectrometry (MS)

- Sample Preparation:
 - Dissolve a small amount of **(4-Phenylphenyl) benzoate** in a suitable volatile solvent (e.g., methanol, acetonitrile).
 - The concentration should be adjusted based on the ionization technique and instrument sensitivity.
- Data Acquisition:
 - Introduce the sample into the mass spectrometer. Common techniques for compounds of this type include Electron Ionization (EI) or Electrospray Ionization (ESI).
 - Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
- Data Processing:
 - The instrument software will generate a plot of relative ion abundance versus m/z .
 - Identify the molecular ion peak (M^+) and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **(4-Phenylphenyl) benzoate**.

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Caption: Workflow for Spectroscopic Analysis.

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